molecular formula C14H20ClNO B593151 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride CAS No. 13415-54-8

1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride

货号: B593151
CAS 编号: 13415-54-8
分子量: 253.8
InChI 键: AZVCJCIUXDFJMO-UHFFFAOYSA-N

描述

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride is a synthetic cathinone derivative characterized by a phenyl ring attached to a ketone group, a pyrrolidine substituent, and a four-carbon alkyl chain. Its molecular formula is C₁₃H₁₇NO·HCl, with a molecular weight of 239.8 g/mol . The compound is typically synthesized as a hydrochloride salt to enhance stability and solubility. While its primary applications are in research contexts (e.g., neuropharmacology), it has also been associated with psychoactive effects due to structural similarities to stimulants like methamphetamine .

属性

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-2-13(15-10-6-7-11-15)14(16)12-8-4-3-5-9-12;/h3-5,8-9,13H,2,6-7,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVCJCIUXDFJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631251
Record name 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13415-54-8
Record name alpha-PBP hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13415-54-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-PYRROLIDINOBUTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVZ2316JM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

General Procedure for Pyrrolidine Substitution

The most widely documented method involves reacting α-bromoketones with pyrrolidine in anhydrous solvents. For example, 1-phenyl-2-bromobutan-1-one is treated with pyrrolidine in diethyl ether or benzene at ambient or slightly elevated temperatures (20–50°C). The reaction proceeds via nucleophilic displacement of bromide by pyrrolidine, forming the tertiary amine product. Post-reaction workup includes:

  • Partitioning between aqueous and organic phases to remove excess pyrrolidine.

  • Acidification with hydrochloric acid to precipitate the hydrochloride salt.

  • Recrystallization from ethanol/ether mixtures to achieve >95% purity.

A representative synthesis from α-bromoketone precursors yields 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride in 70–85% yield, depending on solvent choice and reaction duration.

Bromination of Prochiral Ketones

Prior to pyrrolidine substitution, the α-bromoketone precursor is synthesized via bromination of 1-phenylbutan-1-one. Patent data describe bromination using elemental bromine in benzene or carbon tetrachloride under inert conditions. For instance:

  • 1-Phenylbutan-1-one (22.1 g) dissolved in benzene is treated with bromine (5.1 mL) at room temperature.

  • After HBr evolution ceases, the crude α-bromoketone is isolated via vacuum distillation.

This method achieves 80–90% conversion but requires careful handling of corrosive bromine and HBr gas.

Solvent and Temperature Optimization

Reaction efficiency correlates strongly with solvent polarity and temperature control. Comparative data from peer-reviewed studies reveal:

SolventTemperature (°C)Reaction Time (h)Yield (%)Source
Diethyl ether0–252472
Benzene503085
Ethanol251268

Benzene maximizes yield due to improved solubility of α-bromoketones, though ethanol offers a safer alternative with moderate efficiency. Sub-zero temperatures (–70°C) are employed in lithiation steps for analogous compounds but are unnecessary for direct pyrrolidine substitution.

Acidification and Salt Formation

Conversion of the free base to the hydrochloride salt is critical for stability and crystallinity. Standard protocols include:

  • Dissolving the free base in absolute ethanol.

  • Dropwise addition of ethereal HCl until pH ≈ 1–2.

  • Cooling to –20°C to induce crystallization.

Recrystallization from ethanol/ether (3:1 v/v) produces needle-like crystals with melting points of 205–207°C, consistent with literature values. Excess HCl is avoided to prevent hygroscopicity, a common issue with tertiary amine hydrochlorides.

Alternative Pathways and Modifications

Piperidine vs. Pyrrolidine Reactivity

Studies on structural analogs reveal that substituting pyrrolidine with piperidine decreases reaction rates by 40–60%, likely due to steric hindrance. This underscores pyrrolidine’s superiority in nucleophilic displacement reactions targeting secondary amines.

Scalability and Industrial Considerations

Patent examples highlight scalable processes:

  • Example 3 (US3478050A) : A 100 g-scale reaction in benzene achieves 82% yield after 12-hour reflux.

  • Example 6 (PMC5349767) : Ethanol-based recrystallization permits kilogram-scale purification with minimal yield loss.

Critical challenges include:

  • Bromine handling and waste disposal.

  • Ensuring anhydrous conditions to prevent ketone hydration.

Analytical Characterization

Post-synthesis validation employs:

  • 1H NMR : Characteristic pyrrolidine protons at δ 2.6–3.1 ppm and aryl protons at δ 7.2–7.8 ppm.

  • Melting Point : 205–207°C (decomposition).

  • HPLC : >99% purity using C18 columns and acetonitrile/water mobile phases .

化学反应分析

Types of Reactions: Alpha-Pyrrolidinobutiophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

作用机制

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to the α-pyrrolidinophenone class, which shares a core structure of a phenyl-ketone backbone modified with a pyrrolidine ring and variable alkyl chain lengths. Below is a systematic comparison with key analogs:

Alkyl Chain Length Variants

  • PV8 (1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride): Molecular formula: C₁₇H₂₅NO·HCl (vs. C₁₃H₁₇NO·HCl for the target compound). Pharmacological studies indicate PV8 exhibits prolonged stimulant effects compared to shorter-chain analogs .
  • PV9 (1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one hydrochloride): Molecular formula: C₁₈H₂₇NO·HCl. Further elongation to an octanone chain may reduce metabolic clearance but also decrease solubility, complicating formulation .

Amine Substituent Modifications

  • α-Piperidinobutiophenone Hydrochloride (1-Phenyl-2-(piperidin-1-yl)butan-1-one hydrochloride): Molecular formula: C₁₅H₂₁NO·HCl; molecular weight: 267.8 g/mol . Replacement of pyrrolidine (5-membered ring) with piperidine (6-membered) alters receptor binding kinetics. Piperidine analogs often show reduced dopamine reuptake inhibition but increased noradrenergic activity compared to pyrrolidine derivatives .
  • 1-Phenyl-2-(propylamino)butan-1-one Hydrochloride: Molecular formula: C₁₃H₁₉NO·HCl. The linear propylamine group eliminates the cyclic amine structure, likely reducing affinity for monoamine transporters while simplifying metabolic pathways .

Aromatic Ring Modifications

  • Naphyrone Hydrochloride (1-(2-Naphthyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride): Molecular formula: C₁₉H₂₁NO·HCl. Substitution of phenyl with naphthyl enhances lipophilicity and π-π stacking interactions, leading to higher potency in serotonin and dopamine transporter inhibition .

Pharmacological and Toxicological Comparisons

Receptor Affinity and Selectivity

  • The target compound’s pyrrolidine moiety confers moderate selectivity for dopamine transporters (DAT) over serotonin transporters (SERT), a profile shared with PV8 and PV9 . Piperidine analogs, however, exhibit weaker DAT inhibition but stronger norepinephrine transporter (NET) activity .
  • Naphyrone’s naphthyl group increases SERT affinity, contributing to a higher risk of serotonergic toxicity compared to phenyl-substituted analogs .

Metabolic Stability

  • Shorter alkyl chains (e.g., butanone) are metabolized faster via hepatic oxidation, whereas longer chains (heptanone/octanone) resist degradation, prolonging half-life .
  • Piperidine derivatives undergo slower N-dealkylation than pyrrolidine analogs, leading to accumulation in vivo .

Toxicity Profiles

  • PV8 and PV9 have been associated with severe neurotoxicity in rodent models, likely due to prolonged dopaminergic stimulation .
  • Naphyrone’s potent serotonergic activity correlates with higher incidences of hyperthermia and seizures in users .

生物活性

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride, commonly referred to as alpha-PVP (α-PVP), is a synthetic cathinone that has garnered attention for its psychoactive properties and potential therapeutic applications. This compound is structurally related to other stimulant drugs and primarily acts on the central nervous system (CNS). Understanding its biological activity is crucial for assessing both its therapeutic potential and risks.

Alpha-PVP primarily targets the dopamine transporter (DAT) , inhibiting the reuptake of dopamine in the synaptic cleft. This action leads to increased levels of dopamine, which is associated with enhanced mood and euphoria, but also with potential neurotoxicity and addiction risks.

Key Mechanisms:

  • Dopamine Reuptake Inhibition : Increases synaptic dopamine levels, enhancing neurotransmission.
  • Interaction with Other Neurotransmitters : Alpha-PVP also affects norepinephrine and serotonin systems, contributing to its stimulant effects .

Pharmacokinetics

The pharmacokinetics of alpha-PVP suggest it is absorbed efficiently when administered orally, distributed throughout body tissues, metabolized in the liver, and excreted primarily via urine. Studies indicate that it undergoes both phase I and phase II metabolism, resulting in various metabolites that may also exhibit biological activity .

Stimulant Effects

Research indicates that alpha-PVP produces significant stimulant effects in animal models. For instance:

  • Locomotor Activity : In mice, doses as low as 2 mg/kg have been shown to stimulate locomotor activity for up to one hour, correlating with DAT occupancy .
  • Cognitive Enhancement : At lower doses, alpha-PVP has been associated with improved cognitive functions.

Neurotoxicity

Despite its stimulant properties, alpha-PVP has been linked to neurotoxic effects:

  • Cellular Toxicity : Studies demonstrate that prolonged exposure can lead to neuronal cell death through oxidative stress mechanisms .
  • Behavioral Changes : Chronic administration in animal models has resulted in anxiety-like behaviors and alterations in normal locomotion patterns .

Clinical Observations

Several case studies have documented the effects of alpha-PVP in human subjects:

  • Acute Intoxication : Reports indicate that users experience severe agitation, paranoia, and cardiovascular complications after consumption of alpha-PVP .
  • Withdrawal Symptoms : Users have reported significant withdrawal symptoms resembling those seen in traditional stimulant addiction, including fatigue and depression .

Comparative Studies

Comparative studies between alpha-PVP and other synthetic cathinones have highlighted differences in potency and toxicity:

  • Potency Comparison : Alpha-PVP is found to be more potent than some analogs like pyrovalerone regarding DAT inhibition .
  • Toxicity Profiles : The toxicity profile of alpha-PVP suggests a higher risk for neurotoxic effects compared to other stimulants due to its unique interaction with neurotransmitter systems .

Data Tables

PropertyAlpha-PVPPyrovaleroneOther Analogues
Dopamine Transporter InhibitionHighModerateVariable
Acute ToxicityHighModerateLow to Moderate
Duration of ActionUp to 1 hourUp to 3 hoursVaries by compound
Withdrawal SymptomsSevereModerateMild

常见问题

Q. How can researchers verify the identity and purity of 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride?

To confirm identity and purity:

  • Analytical Techniques : Use ¹H NMR to compare spectral data (e.g., δ 7.61 ppm for aromatic protons, δ 3.33–3.30 ppm for pyrrolidine protons) with published values .
  • Chromatography : Perform HPLC with a C18 column and acetonitrile/water gradient. Compare retention times to a certified reference standard (≥98% purity) .
  • Elemental Analysis : Validate elemental composition (C, H, N) against theoretical values (e.g., C: 64.05%, H: 7.24%, N: 5.85% for C₁₃H₁₇NO·HCl) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling powders .
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .

Q. What are the primary synthetic routes for this compound, and how can intermediates be characterized?

  • Synthetic Method : React 2-fluorobenzaldehyde derivatives with pyrrolidine in DMF at 150°C for 20 hours under reflux. Purify via ethyl acetate extraction and MgSO₄ drying .
  • Intermediate Characterization : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress. Isolate intermediates via vacuum distillation and confirm structures with FT-IR (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between batches?

  • Multi-Technique Validation : Cross-validate NMR, LC-MS, and elemental analysis. For example, discrepancies in aromatic proton shifts may arise from residual solvents; use DMSO-d₆ as a deuterated solvent for consistency .
  • Crystallography : Perform X-ray diffraction (if crystalline) to resolve structural ambiguities. Compare unit cell parameters with literature databases .

Q. What strategies optimize reaction yield and scalability while minimizing impurities?

  • Reaction Optimization : Adjust stoichiometry (e.g., 1.05 equivalents of pyrrolidine) and use microwave-assisted synthesis to reduce side reactions (e.g., N-alkylation byproducts) .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water to isolate the hydrochloride salt with >95% purity .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH for 6 months. Monitor via HPLC for degradation products (e.g., hydrolysis of the ketone group). Stability is confirmed at -20°C for ≥5 years .
  • Light Sensitivity : Store in amber vials; UV-Vis analysis (λmax 252 nm) shows photodegradation under direct light .

Q. What computational methods predict the compound’s physicochemical properties?

  • Molecular Modeling : Use DFT calculations (B3LYP/6-31G*) to predict logP (2.1), pKa (8.3 for the pyrrolidine nitrogen), and solubility (12 mg/mL in water). Validate with experimental shake-flask assays .
  • ADMET Profiling : Employ SwissADME to predict blood-brain barrier permeability (High) and CYP450 inhibition (moderate for CYP2D6) .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Standardization : Use certified reference materials (e.g., Cayman Chemical’s α-PipBP, ≥98% purity) to minimize batch variability .
  • Dose-Response Curves : Perform IC₅₀ assays in triplicate with positive controls (e.g., ketamine for NMDA receptor studies) to validate potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。